molecular formula C13H9BrN2S B14915088 2-(1,3-Benzothiazol-2-yl)-4-bromoaniline

2-(1,3-Benzothiazol-2-yl)-4-bromoaniline

Cat. No.: B14915088
M. Wt: 305.19 g/mol
InChI Key: FJRPIQYCIRTCEU-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)-4-bromoaniline is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-yl)-4-bromoaniline typically involves the reaction of 2-aminobenzenethiol with 4-bromoaniline under specific conditions. One common method is the condensation reaction, where 2-aminobenzenethiol is reacted with 4-bromoaniline in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures . Another method involves the cyclization of thioamide or carbon dioxide as raw materials .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. This includes the use of microwave irradiation, one-pot multicomponent reactions, and other eco-friendly techniques .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-yl)-4-bromoaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: :

Properties

Molecular Formula

C13H9BrN2S

Molecular Weight

305.19 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-bromoaniline

InChI

InChI=1S/C13H9BrN2S/c14-8-5-6-10(15)9(7-8)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2

InChI Key

FJRPIQYCIRTCEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)Br)N

Origin of Product

United States

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